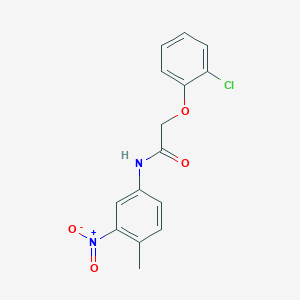

![molecular formula C18H25N5O3 B5537195 1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules such as 1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione typically involves multi-step chemical reactions. Key steps could include selective C-acylation for constructing the core structure and various coupling reactions to introduce different functional groups (Masurier et al., 2012).

Molecular Structure Analysis

The molecular structure of such a compound is expected to be complex, featuring multiple rings and functional groups. X-ray crystallography, NMR spectroscopy, and computational modeling are essential tools for elucidating the structure. For similar compounds, studies have shown that heterocycles like imidazolidines can adopt various conformations, which are crucial for understanding their reactivity and interaction with other molecules (Ivanov et al., 1993).

Chemical Reactions and Properties

Compounds with imidazolidinedione cores are reactive towards various chemical agents and can participate in numerous chemical reactions, including nucleophilic additions and cycloadditions. These reactions can modify the compound's structure and properties for specific applications. The presence of pyridinyl and diazepan-1-yl groups suggests potential for complex chemical behavior and reactivity patterns (Huang et al., 1988).

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and crystalline structure, are closely linked to its molecular architecture. The compound's solid-state conformation, as revealed by X-ray analysis, would provide insights into its stability and solubility characteristics, which are important for both synthesis and application phases (Nagalakshmi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. The interactions between the imidazolidinedione core and the attached pyridinyl and diazepan-1-yl groups could lead to unique chemical behaviors, making it a subject of interest for chemists looking to exploit these properties for synthesis and catalysis (Bakulev et al., 2003).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and X-ray Structure Analysis : The synthesis of molecules like 1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione involves reactions with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane, aiming to study the tautomeric equilibrium between ketene aminal and amidine forms. However, the substituents' effect on this equilibrium was negligible due to the phenyl group's orientation. X-ray structure analysis further supports these findings, providing insight into the molecular geometry and bonding characteristics Zhi-tang Huang, W. Gan, & Xiaojun Wang, 1988.

Annulation of the Imidazole Ring : Research into the reactivity of dimethylaminodiazafulvene towards Fischer carbene complexes has led to the development of methods for the annulation of the imidazole ring. This research is crucial for the synthesis of imidazopyridines and pyrroloimidazoles, offering a pathway to polycyclic molecules with significant pharmacological potential J. Barluenga, Jaime García-Rodríguez, S. Martínez, Á. Suárez‐Sobrino, & M. Tomás, 2006.

Therapeutic Potential and Biological Activities

Imidazole Derivatives : Imidazole and its derivatives are recognized for their broad range of chemical and biological properties. The derivatives of 1,3-diazole exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects. Imidazole serves as a core structure for many commercially available drugs, highlighting its significance in drug development Ankit Siwach & P. Verma, 2021.

Angiotensin II Antagonists : N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with various diazine or pyridine moieties have been synthesized and evaluated for their potential as angiotensin II antagonists. These studies are crucial for understanding the interaction with AT1 receptors, providing a foundation for developing new therapeutic agents targeting hypertension N. Harmat, R. Giorgi, F. Bonaccorsi, G. Cerbai, S. M. Colombani, A. Renzetti, R. Cirillo, A. Subissi, G. Alagona, & C. Ghio, 1995.

Propriétés

IUPAC Name |

1,3-dimethyl-5-[2-[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-13-12-19-6-5-14(13)22-7-4-8-23(10-9-22)16(24)11-15-17(25)21(3)18(26)20(15)2/h5-6,12,15H,4,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPGGZGGKOUPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCCN(CC2)C(=O)CC3C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)